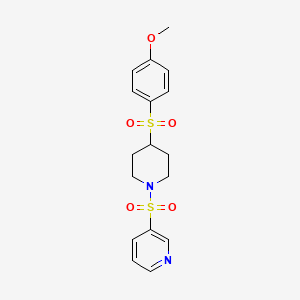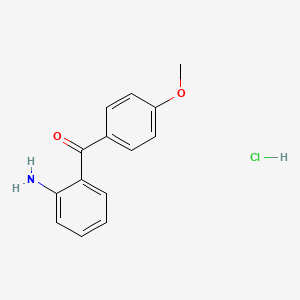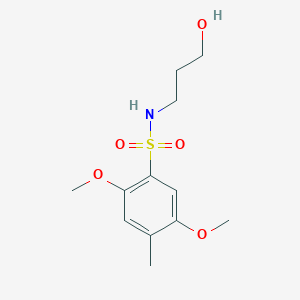
N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide, also known as HPMBS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. HPMBS is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 307.36 g/mol and a melting point of 142-144°C.
作用机制
The mechanism of action of N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves the inhibition of NMDA receptors by binding to the glycine-binding site of the receptor. This results in a decrease in the influx of calcium ions and a reduction in the excitatory neurotransmitter release. N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to be a selective and reversible inhibitor of NMDA receptors, with no effect on other glutamate receptors such as AMPA and kainate receptors.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the infarct size and improve the neurological outcome in animal models of stroke. It has also been shown to reduce the frequency and severity of seizures in animal models of epilepsy. N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to improve cognitive function in animal models of Alzheimer's disease. N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has also been shown to have neuroprotective effects against excitotoxicity and oxidative stress.
实验室实验的优点和局限性
One of the advantages of using N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide in lab experiments is its selectivity for NMDA receptors. This allows for the investigation of the specific role of NMDA receptors in various physiological and pathological conditions. Another advantage is its reversible inhibition of NMDA receptors, which allows for the investigation of the acute and chronic effects of NMDA receptor blockade. One of the limitations of using N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the study of N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide. One direction is the investigation of the long-term effects of NMDA receptor blockade on synaptic plasticity, learning, and memory. Another direction is the investigation of the potential therapeutic applications of N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide in various neurological disorders such as stroke, epilepsy, and Alzheimer's disease. Further studies are also needed to optimize the synthesis and formulation of N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide for better bioavailability and pharmacokinetics.
合成方法
The synthesis of N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 3-hydroxypropylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification by recrystallization. The chemical structure of N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is confirmed by various spectroscopic techniques such as NMR, IR, and MS.
科学研究应用
N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block a subtype of glutamate receptors called N-methyl-D-aspartate (NMDA) receptors. NMDA receptors play a crucial role in synaptic plasticity, learning, and memory. N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been used to investigate the role of NMDA receptors in various physiological and pathological conditions such as stroke, epilepsy, and Alzheimer's disease.
属性
IUPAC Name |
N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5S/c1-9-7-11(18-3)12(8-10(9)17-2)19(15,16)13-5-4-6-14/h7-8,13-14H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUTUSIPIPPRDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


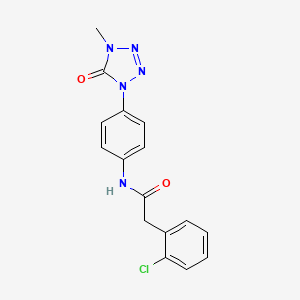

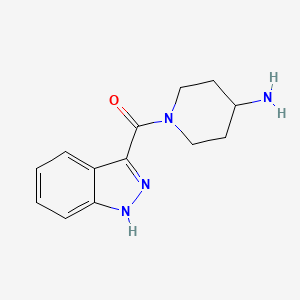
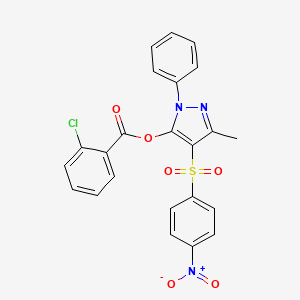
![6-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2707422.png)



![4,7-Dimethyl-6-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2707428.png)
